![molecular formula C8H13ClN2O B2640872 3-Piperidin-2-yl-1,2-oxazole;hydrochloride CAS No. 2411287-32-4](/img/structure/B2640872.png)
3-Piperidin-2-yl-1,2-oxazole;hydrochloride
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Overview
Description
“3-Piperidin-2-yl-1,2-oxazole;hydrochloride” is a chemical compound that belongs to the class of piperidinones . Piperidinones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of piperidinones often involves intra- and intermolecular reactions . A recent study has reported an organophotocatalysed [1+2+3] strategy for the synthesis of 2-piperidinones . This method allows for the one-step synthesis of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of “3-Piperidin-2-yl-1,2-oxazole;hydrochloride” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is QIMBBOMLPGXZHZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidines and their derivatives are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The exact chemical reactions involving “3-Piperidin-2-yl-1,2-oxazole;hydrochloride” would depend on the specific conditions and reagents used.Scientific Research Applications
- Piperidine derivatives are crucial building blocks in drug development. The piperidine ring appears in more than twenty classes of pharmaceuticals and alkaloids . Researchers explore the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives serve as scaffolds for designing potential drugs with diverse biological activities.
- Novel isatin derivatives containing piperidine moieties have been synthesized as broad-spectrum antiviral agents. These compounds are evaluated using both in vitro and in silico approaches . Their potential lies in combating viral infections.
- Researchers have developed efficient methods for synthesizing 2-piperidinones. For instance, acrylamides can undergo coupling and cyclization to yield 2-piperidinones in good yields . These compounds find applications in organic synthesis and drug discovery.
- Piperine, a naturally occurring alkaloid with a piperidine moiety, is found in plants of the Piperaceae family. It exhibits powerful antioxidant properties by inhibiting free radicals . Understanding such natural compounds informs drug discovery efforts.
Medicinal Chemistry and Drug Design
Antiviral Agents
Organophotocatalysis and 2-Piperidinone Synthesis
Natural Piperidine-Based Compounds
Future Directions
The future directions for research on “3-Piperidin-2-yl-1,2-oxazole;hydrochloride” and similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of these compounds in the pharmaceutical industry .
properties
IUPAC Name |
3-piperidin-2-yl-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYBKVRXDKISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-2-yl-1,2-oxazole;hydrochloride |
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